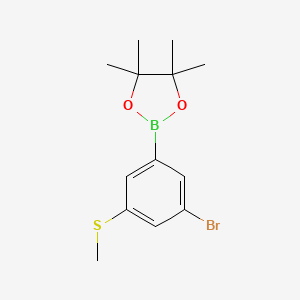

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It has been found to possess unique properties that make it an ideal candidate for use in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Enhanced Brightness Emission-Tuned Nanoparticles : This study discusses the use of related compounds in the creation of nanoparticles with bright fluorescence emission. These nanoparticles can have quantum yields as high as 84%, with the potential for wavelength tuning through energy transfer to various dyes. This property is significant for applications in fluorescence imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Synthesis of Modified Phenylboronic Acid Derivatives : A study focused on synthesizing derivatives of phenylboronic acids, including those similar to the compound , and evaluating their inhibitory activity against serine proteases like thrombin. Such compounds have potential applications in medical and biochemical research (Spencer et al., 2002).

Suzuki Synthesis of Polyalkylthiophenes : This research highlights the use of palladium complexes for the Suzuki synthesis of polyalkylthiophenes, a class of polymers with significant applications in electronic and optoelectronic devices. The studied compounds serve as intermediates in the polymerization process (Liversedge et al., 2006).

Synthesis of Stilbene Derivatives for Neurodegenerative Diseases : This study involves the synthesis of novel stilbene derivatives, which are potential intermediates for creating new materials for liquid crystal display (LCD) technology. Additionally, the biological testing of these compounds for potential therapeutic applications in neurodegenerative diseases is underway (Das et al., 2015).

Chain-Growth Polymerization for Polyfluorene Synthesis : The paper discusses the palladium-catalyzed polycondensation of a compound similar to the one for producing well-defined polyfluorenes. These polymers have applications in the field of organic electronics, particularly in light-emitting diodes and solar cells (Yokoyama et al., 2007).

Lipogenic Inhibitors for Cholesterol Biosynthesis : A study discusses the synthesis of boron-containing stilbene derivatives, including compounds like the one , for their potential as lipogenic inhibitors. These compounds can suppress lipogenic gene expression and cholesterol biosynthesis in hepatocytes, indicating potential applications in the development of lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as 3-bromo-5-methylthiophenylboronic acid pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making the compound a valuable tool in the field of synthetic chemistry .

Eigenschaften

IUPAC Name |

2-(3-bromo-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCGZCGXKQLVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682232 |

Source

|

| Record name | 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-20-2 |

Source

|

| Record name | 2-[3-Bromo-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)

![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)